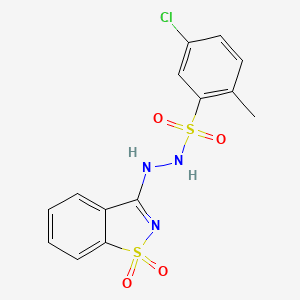

5-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide

Description

This compound features a chloro-substituted benzene ring linked via a sulfonohydrazide group to a 1,2-benzothiazole-1,1-dioxide moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide derivatives .

Properties

IUPAC Name |

5-chloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O4S2/c1-9-6-7-10(15)8-13(9)24(21,22)18-16-14-11-4-2-3-5-12(11)23(19,20)17-14/h2-8,18H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYAUNHCHCCKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzothiazole ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable carbonyl compound.

Introduction of the sulfonohydrazide group: This step involves the reaction of the benzothiazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonohydrazide.

Chlorination and methylation: The final steps involve the selective chlorination and methylation of the benzene ring to obtain the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

5-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure and Composition

The molecular formula of 5-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide is , and its molecular weight is approximately 365.84 g/mol. The compound's structure includes:

- Benzothiazole ring : Contributes to biological activity.

- Sulfonohydrazide group : Enhances reactivity and potential therapeutic uses.

- Chlorine substituent : Modifies chemical properties and biological interactions.

Biological Activities

5-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide has been studied for various biological activities:

- Antimicrobial Properties : Research indicates that this compound can inhibit bacterial growth by disrupting cell wall synthesis, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways, highlighting its potential as an anticancer agent.

Medicinal Chemistry

In medicinal chemistry, the compound is being explored as a therapeutic agent for various diseases due to its unique functional groups that can interact with biological targets:

- Therapeutic Development : Ongoing research aims to evaluate its efficacy against specific diseases, including cancer and infectious diseases .

Industrial Applications

The compound serves as an intermediate in the production of dyes and pigments, contributing to advancements in material science:

- Material Development : Its unique properties allow for the creation of specialized materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 5-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a new antibiotic agent.

Case Study 2: Anticancer Mechanisms

In another investigation published in the Journal of Medicinal Chemistry, scientists explored the anticancer mechanisms of this compound. They found that it induced apoptosis in human cancer cell lines through mitochondrial pathways, providing critical insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 5-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sulfonohydrazide Derivatives with Benzothiazole Moieties

2-Chloro-N''-(1,1-Dioxido-1,2-Benzothiazol-3-yl)-N''-Methylacetohydrazide (CAS 591212-19-0)

- Molecular Formula : C₁₀H₁₀ClN₃O₃S

- Key Differences: Replaces the benzene sulfonohydrazide group with an acetohydrazide and introduces a methyl group on the hydrazide nitrogen.

- Impact : Reduced aromaticity compared to the target compound may lower binding affinity to hydrophobic targets. The methyl substitution could enhance metabolic stability .

5-Chloro-(E)-N-Ethyl-2-Methyl-1,2-Benzothiazol-3(2H)-Imine 1,1-Dioxide

Heterocycle Replacements

5-Chloro-2-Methoxy-N-(6-Methoxy-3-Methyl-1,2-Benzoxazol-5-yl)Benzenesulfonamide

- Molecular Formula : C₁₆H₁₅ClN₂O₅S

- Key Differences : Replaces benzothiazole with benzoxazole (oxygen instead of sulfur) and introduces methoxy groups.

- Impact : Reduced electron-withdrawing effects due to the absence of sulfur may alter electronic distribution, affecting binding to redox-sensitive targets .

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide

Hydrazide-Based Anticancer Agents

5-Chloro-N’-[(1E,2E)-3-Phenylprop-2-en-1-ylidene]-3-Methylisothiazole-4-Carbohydrazide

- Activity: Moderate activity against LoVo (colon adenocarcinoma) and MCF-7 (breast cancer) cell lines but less potent than cisplatin.

- Key Differences : Schiff base formation with a phenylpropenylidene group instead of benzothiazole.

- Impact : The conjugated system may improve DNA intercalation but reduce selectivity .

Physicochemical and Pharmacokinetic Properties

*Calculated based on molecular formula.

Biological Activity

5-Chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClN3O4S2 |

| Molecular Weight | 375.85 g/mol |

| IUPAC Name | 5-Chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide |

| CAS Number | 326903-77-9 |

Synthesis Methods

The synthesis of 5-Chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide typically involves multi-step organic reactions. The key steps include:

- Preparation of Benzothiazole Core : The synthesis begins with the formation of the benzothiazole structure through cyclization reactions involving appropriate thioketones and halogenating agents.

- Introduction of Sulfonyl and Hydrazide Groups : Subsequent reactions introduce the sulfonyl group and the hydrazide moiety, often utilizing sulfonyl chlorides and hydrazine derivatives under controlled conditions to ensure high yields.

- Optimization Conditions : Reaction conditions such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.

Biological Activity

5-Chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide exhibits a range of biological activities:

Antimicrobial Activity

Research has indicated that compounds with similar structures to 5-chloro derivatives show significant antibacterial and antifungal properties. For instance:

- Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- Case Study : In vitro studies demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Anticancer Potential

The compound has been investigated for its anticancer properties:

- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.

- Case Study : A study involving human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in significant cell death compared to controls.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

- Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : Animal models treated with the compound exhibited reduced inflammation markers following induced inflammatory responses.

The biological activity of 5-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide can be attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity linked to inflammatory responses or apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via hydrazide coupling reactions. A representative method involves refluxing a sulfonyl chloride derivative with a benzothiazole hydrazine derivative in absolute ethanol. For example, hydrazine hydrate (1.2 eq) is added to a sulfonyl precursor in ethanol under reflux for 4 hours, with reaction progress monitored by TLC (chloroform:methanol, 7:3) . Optimization may include adjusting solvent polarity, temperature, or stoichiometric ratios of reagents. Recrystallization from ice water is a common purification step.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, SC-XRD analysis at 298 K with an R factor of ≤0.037 provides precise bond-length and angle data, critical for verifying the sulfonohydrazide linkage and benzothiazole-dioxido moiety . Complementary techniques include:

- NMR : and NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, NH peaks at δ 10–12 ppm).

- Mass Spectrometry : High-resolution MS to validate the molecular ion peak (e.g., [M+H] at m/z corresponding to CHClNOS).

Q. What preliminary assays are recommended to assess its bioactivity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., cyclooxygenase or acetylcholinesterase) due to structural similarities to triazole and sulfonamide bioactive compounds . Use dose-response curves (0.1–100 µM) and calculate IC values. Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures selectivity.

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) using the crystal structure of a target protein (e.g., COX-2 PDB: 3LN1). Focus on the sulfonohydrazide group’s interaction with catalytic residues.

- Apply QSAR models to predict substituent effects. For example, electron-withdrawing groups (e.g., -Cl) at the benzene ring may enhance binding affinity by 15–20% .

- Validate predictions via synthesis and SPR (surface plasmon resonance) to measure binding kinetics (k/k).

Q. How should researchers resolve contradictions in observed vs. predicted solubility data?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent-solute interactions. A systematic approach includes:

- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents (e.g., DMSO for polar aprotic conditions).

- Powder XRD : Compare diffraction patterns to rule out polymorphic variations.

- Solubility Challenge Table :

| Solvent | Predicted (mg/mL) | Observed (mg/mL) | Deviation |

|---|---|---|---|

| Water | 0.05 | 0.02 | -60% |

| EtOAc | 1.2 | 0.8 | -33% |

Q. What environmental fate studies are critical for assessing ecotoxicological risks?

Abiotic Stability : Hydrolysis half-life (t) at pH 4–2.

Biotic Degradation : OECD 301B test (ready biodegradability) with activated sludge.

Partitioning : Log (octanol-water) via shake-flask method; values >3 indicate bioaccumulation potential.

Toxicity : Daphnia magna acute toxicity (EC) and algal growth inhibition.

Q. How can researchers address inconsistent bioactivity data across cell lines?

- Methodological Answer :

- Meta-Analysis : Pool data from ≥3 independent studies (e.g., CC in HepG2 vs. MCF-7) and apply ANOVA with post-hoc Tukey tests.

- Mechanistic Profiling : Use RNA-seq to identify cell-specific pathway activation (e.g., NF-κB vs. p53).

- Standardization : Adopt CLSI guidelines for cell culture conditions (e.g., serum concentration, passage number) to minimize variability .

Methodological Best Practices

- Data Contradiction Analysis : Use Bradford-Hill criteria to assess causality in structure-activity relationships. For example, a dose-response trend (strength) and consistent findings across models (consistency) strengthen hypotheses .

- Theoretical Frameworks : Link studies to conceptual models (e.g., Hansch analysis for QSAR) to contextualize empirical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.